1-(4-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including Friedel-Crafts acylation, bromination, Grignard reaction, oxidation, and esterification. For example, the synthesis of bifunctional poly-monomer materials through esterification and reduction processes indicates the complex synthetic routes that might be applicable to 1-(4-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one (魏婷 et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound can be elucidated using techniques like 1H NMR, FT-IR, and X-ray crystallography. These techniques provide insights into the compound's molecular geometry, confirming the presence of specific functional groups and the overall molecular conformation (Korobko et al., 2002).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related studies, highlighting its potential involvement in various chemical reactions. These may include cyclization reactions, Grignard reactions, and other transformations that leverage the acetyl and bromophenyl groups for further functionalization (Sancak et al., 2010).
Physical Properties Analysis
Physical properties such as melting temperature, solubility in organic solvents, and crystal structure play crucial roles in the characterization and application of the compound. For example, the analysis of isomers has shown differences in melting temperatures and solubility, indicating the impact of molecular structure on physical properties (Korobko et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability, and interactions with other molecules, are essential for understanding the compound's behavior in various environments. Studies on related compounds, such as their synthesis and reaction mechanisms, provide a foundation for predicting the chemical properties of this compound. These insights can be derived from detailed synthetic routes and reaction conditions that highlight the compound's reactivity and stability under different chemical conditions (魏婷 et al., 2012).
properties
IUPAC Name |
1-(4-acetylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrNO2/c1-18(31)19-9-13-24(14-10-19)30-26(21-7-11-23(29)12-8-21)17-25-27(30)15-22(16-28(25)32)20-5-3-2-4-6-20/h2-14,17,22H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFCGUBKSWEIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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